molecular formula C11H7ClN4S B2912406 N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine CAS No. 2319877-15-9

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B2912406
CAS No.: 2319877-15-9
M. Wt: 262.72
InChI Key: GHZRXQWIGQXRIE-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazolo[5,4-b]pyridine core fused with a pyridine ring and a 2-chloropyridin-3-yl substituent. The presence of these heteroatoms and the specific arrangement of the rings contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Cyclization: The intermediate product undergoes cyclization with a pyridine derivative to form the thiazolo[5,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine primarily involves the inhibition of phosphoinositide 3-kinase (PI3K). This enzyme plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these pathways, leading to the suppression of cancer cell growth and proliferation . The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells.

Comparison with Similar Compounds

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent groups and their impact on biological activity.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4S/c12-9-7(3-1-5-13-9)15-11-16-8-4-2-6-14-10(8)17-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZRXQWIGQXRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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